molecular formula C16H24N2 B8658680 1-[4-(Piperidin-1-yl)phenyl]piperidine

1-[4-(Piperidin-1-yl)phenyl]piperidine

Cat. No.: B8658680
M. Wt: 244.37 g/mol
InChI Key: UWUDSNLALSQANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Piperidin-1-yl)phenyl]piperidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as in numerous natural alkaloids . As a derivative of 4-phenylpiperidine, this compound shares structural features with a class of molecules known for a wide spectrum of pharmacological activities, including acting as opioid analgesics, antipsychotics, antidepressants, and monoamine reuptake inhibitors . Researchers can utilize this compound as a key building block in the synthesis of more complex molecules, particularly in the development of dihydropyrimidinone-piperidine hybrids, which have shown promising anti-ulcer activity in preclinical models . Its structure makes it a valuable intermediate for exploring structure-activity relationships (SAR) and for creating libraries of compounds aimed at new biological targets. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1-(4-piperidin-1-ylphenyl)piperidine

InChI

InChI=1S/C16H24N2/c1-3-11-17(12-4-1)15-7-9-16(10-8-15)18-13-5-2-6-14-18/h7-10H,1-6,11-14H2

InChI Key

UWUDSNLALSQANA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

Synthetic Methodologies for 1 4 Piperidin 1 Yl Phenyl Piperidine and Analogues

Strategies for Constructing the Piperidine (B6355638) Ring System

The piperidine ring is a prevalent nitrogen-containing heterocycle in pharmaceuticals and is a fundamental component of the target molecule. nih.gov Its synthesis can be achieved through various cyclization reactions or by the reduction of aromatic precursors like pyridine (B92270). nih.govnih.gov

Cyclization Reactions for Piperidine Scaffold Formation

Intramolecular cyclization is a powerful strategy for forming the piperidine ring. These methods typically involve the formation of one or two carbon-nitrogen bonds to close a linear precursor. nih.gov

Reductive Amination: A common and versatile method is the intramolecular reductive amination of dicarbonyl compounds. researchgate.netchim.it For instance, a 1,5-dicarbonyl compound, often derived from sugars, can undergo a double reductive amination (DRA) with an amine source, such as ammonium (B1175870) formate, to form the piperidine ring in a single step. chim.it This process involves the sequential formation of imines followed by their reduction. researchgate.net The use of various reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd/C) is typical. researchgate.netchim.it Another approach involves the reductive amination of ϖ-amino fatty acids, where an iron catalyst and phenylsilane (B129415) can promote the formation and reduction of an imine, leading to cyclization and the formation of a piperidinone intermediate, which is then further reduced. nih.gov

Other Cyclization Strategies: A variety of other cyclization reactions have been developed. nih.gov These include:

Radical Cyclization: Cobalt-catalyzed intramolecular radical cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.gov

Alkene Cyclization: Gold(I) or Palladium-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.govmdpi.com

Dieckmann Condensation: This method is often used to synthesize 4-piperidones, which are valuable intermediates. It involves the addition of a primary amine to two moles of an alkyl acrylate, followed by the intramolecular condensation, hydrolysis, and decarboxylation. dtic.mil

Electroreductive Cyclization: This technique uses an electrochemical approach to cyclize imines with terminal dihaloalkanes, offering a method that avoids toxic reagents and harsh conditions. beilstein-journals.orgnih.gov

Hydrogenation and Reduction Approaches for Piperidine Synthesis

The catalytic hydrogenation of pyridine and its derivatives is a fundamental and widely used industrial method for producing the piperidine skeleton. nih.govacs.org This approach is appealing due to the wide availability of substituted pyridines. acs.org

Catalytic Hydrogenation: This process typically requires transition metal catalysts and can involve harsh conditions such as high temperatures and pressures. nih.gov However, significant progress has been made in developing milder and more selective methods.

Homogeneous Catalysis: Iridium(III)-based catalysts have been shown to be robust and selective for the ionic hydrogenation of pyridines. chemrxiv.orgchemrxiv.org A key advantage of this method is its tolerance for highly reduction-sensitive functional groups like nitro, azido, and bromo groups, which expands the chemical space available for creating diverse piperidine analogues. chemrxiv.org

Heterogeneous Catalysis: Rhodium-on-carbon (Rh/C) has been used in the electrocatalytic hydrogenation of pyridine at ambient temperature and pressure, achieving quantitative conversion to piperidine with high yield and current efficiency. nih.govacs.org This electrochemical method presents a more sustainable alternative to traditional high-pressure thermochemical processes. nih.gov

Other Catalysts: Raney-Ni is another catalyst used for pyridine reduction, sometimes in cascade reactions following a coupling step. mdpi.com

The choice of catalyst and conditions can influence the stereoselectivity of the reduction, which is crucial when synthesizing chiral piperidine derivatives. nih.gov For example, asymmetric catalytic hydrogenation of N-iminopyridinium ylides has been developed as an efficient route to enantiomerically enriched substituted piperidines. acs.org

Approaches for Phenyl Ring Integration and Substitution

Connecting the pre-formed piperidine rings to the central phenyl core is a critical phase in the synthesis of 1-[4-(piperidin-1-yl)phenyl]piperidine. This is primarily achieved through carbon-nitrogen bond-forming reactions.

Carbon-Nitrogen Bond Formation in Phenyl-Piperidine Linkages

Transition-metal-catalyzed cross-coupling reactions are the cornerstone for forming the N-aryl bond between piperidine and the phenyl ring.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming C-N bonds. wikipedia.org It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgresearchgate.net For the synthesis of the target compound, this could involve a double Buchwald-Hartwig amination of 1,4-dihalobenzene with two equivalents of piperidine. The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand (e.g., tBuDavePhos), base (e.g., potassium t-butoxide), and solvent, are optimized to achieve high yields. researchgate.netrsc.org This method has largely replaced harsher, classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org

Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming aryl-amine bonds. wikipedia.org While traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper, modern protocols have been developed using soluble copper catalysts with ligands like diamines, which allow the reaction to proceed under milder conditions. wikipedia.orgnih.gov This reaction can be complementary to palladium-catalyzed methods, particularly for certain substrates. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Strategies on Phenyl Moieties

These strategies are used to introduce or modify substituents on the phenyl ring, either before or after the piperidine rings are attached.

Electrophilic Aromatic Substitution (EAS): In precursors like N-phenylpiperidine, the piperidino group is an activating, ortho-, para-directing group for EAS. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would proceed on the phenyl ring. For example, after acetylation of an aniline (B41778) precursor to protect the amino group, a regioselective chlorosulfonation can be achieved, demonstrating the controlled application of EAS. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This reaction is effective when the phenyl ring is activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to a leaving group (typically a halide). masterorganicchemistry.com A nucleophile, such as piperidine, can displace the leaving group. nih.govrsc.org The rate of reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the solvent. masterorganicchemistry.comrsc.orgyoutube.com The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. youtube.com For instance, 1-fluoro-2,4-dinitrobenzene (B121222) reacts readily with piperidine. rsc.org

Cross-Coupling Reactions for Aryl-Piperidine Connectivity

Suzuki Coupling: This palladium-catalyzed reaction couples an arylboronic acid with an aryl halide. researchgate.net While typically used for C-C bond formation, it can be applied to synthesize 4-arylpiperidine precursors. For example, the Suzuki coupling of a cyclic vinyl boronate derived from an N-protected tetrahydropyridine (B1245486) with an aryl bromide can yield a 4-aryl-tetrahydropyridine, which can then be reduced to the corresponding 4-arylpiperidine. researchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by nickel or palladium. A one-pot Negishi cross-coupling has been described for the direct α-arylation of a protected 4-hydroxypiperidine (B117109), providing access to α-aryl piperidines with high diastereoselectivity. nih.gov

Sonogashira Coupling: This palladium/copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. It can be used to synthesize precursors for more complex analogues. For example, it has been employed in the synthesis of bicyclic phenyl-ethynyl architectures where piperidine is used as a basic solvent component. nih.gov

Derivatization and Functionalization Strategies for Enhanced Research Utility

The core structure of this compound serves as a versatile scaffold that can be chemically modified to incorporate various functionalities. These modifications are instrumental in developing advanced molecular tools for research, enabling the study of biological processes and the elucidation of structure-activity relationships (SAR). Derivatization strategies focus on introducing specific chemical moieties that impart desired properties to the parent molecule, such as fluorescence, reactivity for bioconjugation, or specific chirality for stereoselective interactions.

The strategic introduction of reporter groups and probes onto analogues of this compound is a key strategy for enhancing their utility in research. Reporter groups are moieties that provide a detectable signal, such as fluorescence or a high proton affinity tag for mass spectrometry, allowing for the visualization and quantification of the molecule in various assays.

One relevant approach involves the use of derivatization agents that can be attached to the core scaffold. For instance, N-(4-aminophenyl)piperidine has been successfully employed as a derivatization tag to improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govnsf.govresearchgate.netrowan.edu This strategy significantly enhances the proton affinity of the target molecules, leading to substantial improvements in detection limits, with enhancements ranging from 25- to 2100-fold. nih.govrowan.edu This principle can be adapted to the this compound framework. By introducing a reactive site, such as an amino or carboxyl group, onto the phenyl ring or one of the piperidine rings, it becomes possible to couple a variety of reporter groups.

For example, a primary amine functionality could be introduced on the phenyl ring, creating an analogue that can be readily labeled with fluorescent dyes (e.g., fluorescein (B123965) isothiocyanate, rhodamine derivatives) or biotin (B1667282) for affinity-based studies. Similarly, the incorporation of a chemically reactive handle, such as an alkyne or azide (B81097) group, would permit the use of "click chemistry" for the efficient and specific attachment of probes for imaging or target identification studies.

The following table summarizes potential derivatization strategies for introducing reporter groups onto a this compound scaffold.

Derivatization StrategyReporter Group/ProbePotential Research Application
Acylation of an introduced amino groupFluorescent dyes (e.g., FITC, TRITC)Fluorescence microscopy, flow cytometry
Amide bond formation with an introduced carboxyl groupBiotinAffinity purification, protein interaction studies
"Click" Chemistry (e.g., CuAAC) with an introduced alkyne/azideVarious functional probes (fluorophores, affinity tags)Bioorthogonal labeling, in-situ imaging
Coupling with a high proton affinity tagN-(4-aminophenyl)piperidine moietyEnhanced detection in mass spectrometry

The synthesis of specific stereoisomers of this compound analogues is crucial for investigating stereoselective interactions with biological targets. Chiral synthesis aims to produce enantiomerically pure or enriched compounds, which can exhibit significantly different pharmacological and toxicological profiles. Several strategies can be employed for the stereoselective synthesis of piperidine derivatives. nih.govnih.govcore.ac.ukcdnsciencepub.comsci-hub.se

One common approach is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of chiral piperidine derivatives, chiral amines or amino acids can be employed as auxiliaries. nih.gov For example, a chiral amine can be used to form a chiral imine, which then undergoes a diastereoselective cyclization reaction to form the piperidine ring.

Catalytic asymmetric synthesis represents another powerful method. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. Various transition metal catalysts with chiral ligands have been developed for the asymmetric hydrogenation of pyridine and other heterocyclic precursors to yield chiral piperidines. nih.gov Additionally, organocatalysis has emerged as a valuable tool for the enantioselective synthesis of piperidine rings.

Resolution of racemic mixtures is a classical yet effective method for obtaining pure enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Chromatographic methods, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, are also widely used for the separation of enantiomers of piperidine derivatives. nih.gov

The table below outlines key chiral synthesis approaches applicable to the synthesis of stereoisomers of this compound analogues.

Chiral Synthesis ApproachDescriptionKey Features
Chiral AuxiliaryA chiral molecule is temporarily attached to the substrate to direct stereoselective transformations.The auxiliary is recovered and can be reused.
Catalytic Asymmetric SynthesisA small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.High atom economy and efficiency.
Resolution of RacematesSeparation of a 50:50 mixture of enantiomers.Can be achieved by crystallization of diastereomeric salts or chiral chromatography.

Microwave-Assisted and Green Chemistry Techniques in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of efficient, environmentally friendly, and sustainable methodologies. Microwave-assisted synthesis and green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including piperidine derivatives. nih.govresearchgate.netunibo.it

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govnih.govasianpubs.orgrsc.orgresearchgate.net For the synthesis of this compound and its analogues, microwave assistance can be applied to various steps, such as the formation of the piperidine ring through cyclization reactions or the derivatization of the core structure. For example, the condensation of precursors to form the piperidine ring can be significantly accelerated under microwave irradiation. nih.gov

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Key principles of green chemistry applicable to the synthesis of piperidine derivatives include the use of safer solvents, atom economy, and the use of catalysts instead of stoichiometric reagents. For instance, the development of one-pot multicomponent reactions for the synthesis of polysubstituted piperidines is a highly atom-economical approach. researchgate.net Furthermore, the use of greener solvents, such as water or ethanol, and the replacement of hazardous reagents are central to this approach. rsc.orgrsc.org

The following table summarizes the advantages of applying microwave-assisted and green chemistry techniques to the synthesis of this compound and its analogues.

TechniquePrincipleAdvantages in Synthesis
Microwave-Assisted Synthesis Use of microwave irradiation for rapid and efficient heating of reactions.Reduced reaction times, higher yields, improved product purity. nih.govnih.gov
Green Chemistry Design of chemical processes to minimize environmental impact.Use of safer solvents, high atom economy, reduced waste generation, catalytic methods. nih.govresearchgate.netunibo.it

By integrating these modern synthetic methodologies, the preparation of this compound and its derivatives can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Advanced Spectroscopic and Analytical Characterization in Research of 1 4 Piperidin 1 Yl Phenyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

No published ¹H or ¹³C NMR spectral data specifically for 1-[4-(Piperidin-1-yl)phenyl]piperidine were found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No published mass spectrometry data detailing the molecular weight and fragmentation patterns for this compound were found.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

No published FT-IR or FT-Raman spectra specifically for this compound were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No published UV-Vis absorption spectra specifically for this compound were found.

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction data or detailed crystallographic parameters for this compound were found.

Elemental Analysis (CHNS) for Compositional Verification

No published elemental analysis data confirming the chemical composition of this compound were found.

Structure Activity Relationship Sar Studies of 1 4 Piperidin 1 Yl Phenyl Piperidine Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

Modifications to the piperidine rings are a cornerstone of SAR studies for this class of compounds. The position, nature, and stereochemistry of substituents, including those on the nitrogen atom, can profoundly alter receptor affinity, selectivity, and functional activity.

Substituent Effects on Nitrogen Atom

The nitrogen atoms within the piperidine rings are crucial for the pharmacological activity of 1-[4-(piperidin-1-yl)phenyl]piperidine derivatives, often serving as key interaction points with biological targets. Altering the substituents on these nitrogen atoms can significantly modulate the compound's properties.

In the development of dopamine (B1211576) D2 receptor ligands based on a 4-phenylpiperidine (B165713) core, modification of the N-substituent was a key strategy. The transition from an N-benzyl group to smaller alkyl groups, such as an N-propyl substituent, led to the discovery of pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine). nih.gov This change was instrumental in shifting the compound's profile from a partial agonist to a functional antagonist with unique "dopaminergic stabilizer" characteristics. nih.gov

Furthermore, the nature of the N-substituent can influence selectivity. In the development of muscarinic acetylcholine (B1216132) receptor (M1) antagonists, various N-alkyl groups on a piperazine (B1678402) ring were explored. The SAR for this position was found to be relatively shallow, but modifications were able to modestly improve M1 antagonist activity while maintaining selectivity against other muscarinic receptor subtypes. nih.gov These findings underscore the importance of the piperidine nitrogen as a key site for modification to fine-tune both potency and the specific nature of the biological response.

Positional Isomerism and Stereochemistry Effects within Piperidine Ring

The placement and three-dimensional orientation of substituents on the piperidine ring are critical factors that dictate biological activity. The ring's chair conformation allows for substituents to be placed in either axial or equatorial positions, which can lead to significant differences in pharmacological effect.

Research into methylphenidate analogues demonstrates the importance of site-selective functionalization. By using specific rhodium catalysts and nitrogen-protecting groups, researchers could selectively introduce functional groups at the C-2, C-3, or C-4 positions of the piperidine ring. nih.govresearchgate.net This precise control over positional isomerism is crucial, as the location of the substituent dramatically alters the molecule's interaction with its target.

Stereochemistry plays an equally vital role. In the development of MEK1/2 inhibitors, the introduction of a fluorine atom at the 3-position of a piperidine ring created a chiral center. thieme-connect.com The resulting chiral compound exhibited an eightfold improvement in potency and better aqueous solubility compared to its non-fluorinated achiral counterpart. thieme-connect.com Crystal structure analysis revealed that the 3-substituted piperidine side chain could fit optimally into the protein's binding cavity, explaining the enhanced activity. thieme-connect.com Similarly, studies on opioid ligands found that introducing a hydroxyl group at the 5th position of a (tetrahydronaphthalen-2yl)methyl group attached to a piperidine scaffold resulted in excellent binding affinities and high selectivity for the µ-opioid receptor. researchgate.net

Modification TypeStructural ChangeObserved Effect on Activity/PropertiesCompound Class Example
Positional IsomerismFunctionalization at C-2, C-3, or C-4 positionAllows for synthesis of distinct positional analogues with different biological profiles. nih.govresearchgate.netMethylphenidate Analogues
StereochemistryIntroduction of a chiral center (e.g., 3-fluoro substituent)Improved potency and aqueous solubility. thieme-connect.comMEK1/2 Inhibitors
StereochemistryHydroxyl substitution at the 5th positionExcellent binding affinity and high selectivity for µ-opioid receptor. researchgate.netOpioid Ligands
StereochemistryAxial vs. Equatorial substituent placementModulates basicity, lipophilicity, and membrane permeation. researchgate.netN-piperonylpiperidine Derivatives

Role of Phenyl Ring Modifications in Activity Modulation

The central phenyl ring acts as a rigid scaffold connecting the two piperidine moieties and is a critical site for modifications that modulate activity through electronic and steric effects. Furthermore, replacing the phenyl ring entirely with bioisosteric analogues has emerged as a successful strategy to improve physicochemical properties.

Electronic and Steric Effects of Phenyl Substituents

The electronic properties of substituents on the phenyl ring can significantly influence a compound's inhibitory potential. Structure-activity relationship analyses of piperidine-derived thiosemicarbazones as dihydrofolate reductase inhibitors revealed a clear trend: strong electron-withdrawing groups attached to the phenyl ring increased the inhibitory potential. nih.gov For instance, a compound with a 3-nitro phenyl substitution showed the highest potency in its series. Conversely, electron-donating substituents on the phenyl ring were found to decrease inhibition activity. nih.gov Halogen substituents, which are highly electronegative, also impact activity by pulling electron density from the ring. nih.gov

In a different context, research on dopaminergic stabilizers starting from a 4-phenylpiperidine scaffold showed that modifying the phenyl ring was key to altering the pharmacological profile. Replacing a hydroxyl group with a methylsulfonyl group on the phenyl ring was a critical step in transforming a partial D2 agonist into a D2 antagonist with a unique functional profile. nih.gov This demonstrates that both the electronic nature and the steric bulk of the substituent play a role in defining the interaction with the dopamine D2 receptor.

The position of the substituent on the phenyl ring is also crucial. Studies often find that meta-substituted compounds show superior potency compared to ortho- or para-substituted analogues, underscoring the importance of the substituent's spatial orientation for optimal receptor binding. nih.gov

Substituent TypeExample GroupPositionEffect on Biological ActivityReference
Electron-WithdrawingNitro (-NO2)metaIncreased inhibitory potential nih.gov
Electron-WithdrawingMethylsulfonyl (-SO2CH3)metaShift from partial agonist to antagonist profile nih.gov
HalogenChloro (-Cl), Dichloro (-Cl, -Cl)-Modulates activity through electronegativity nih.gov
Electron-Donating--Decreased inhibitory potential nih.gov

Bioisosteric Replacements of Phenyl Moiety

While the phenyl ring is a common structural motif, it can contribute to poor physicochemical properties such as low solubility and high lipophilicity. nih.govrsc.org Consequently, replacing the phenyl ring with non-aromatic, saturated bioisosteres has become a key strategy in drug design to enhance drug-like properties. pharmablock.com

Saturated bicyclic rings are particularly effective replacements for a para-substituted phenyl ring. Bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and bridged piperidine moieties have been successfully used as phenyl ring bioisosteres. nih.govrsc.org These rigid, three-dimensional structures can mimic the linear geometry of a para-substituted phenyl ring while improving key properties. researchgate.net For example, in a series of γ-secretase modulators, replacing a phenyl linker with a bridged piperidine or BCO moiety led to a dramatic improvement in solubility and a reduction in lipophilicity, while maintaining or even enhancing biological potency. nih.govpharmablock.com

The rationale for these improvements lies in the increased sp³ character of the molecule, which moves it away from the "flatland" of aromatic compounds that often suffer from poor developability. researchgate.net Aliphatic rings generally offer improved metabolic stability and enhanced membrane permeability compared to their aromatic counterparts. pharmablock.com Even subtle structural changes in bioisosteric replacements can lead to distinct differences in intrinsic properties, highlighting the viability of this approach for fine-tuning pharmacological profiles. nih.gov

Original MoietyBioisosteric ReplacementKey Advantages of ReplacementReference
Phenyl RingBridged Piperidine (BP)Strongly improved drug-like properties (solubility, lipophilicity). nih.govrsc.org nih.govrsc.org
Phenyl RingBicyclo[2.2.2]octane (BCO)Improved potency and solubility. pharmablock.com pharmablock.com
Phenyl RingBicyclo[1.1.1]pentane (BCP)Mimics geometry of para-substituted phenyl ring with improved properties. pharmablock.com pharmablock.com
Aryl MoietyAlkynylthiopheneLed to discovery of highly potent and selective receptor antagonists. nih.gov nih.gov

Influence of Linker Chains and Bridging Moieties on Pharmacological Profile

Introducing linker chains or bridging moieties to the this compound scaffold can significantly impact its pharmacological profile by altering conformational rigidity, physicochemical properties, and interactions with the biological target.

Bridging the piperidine ring, for instance by adding a one- or two-carbon bridge, introduces conformational constraints. This added rigidity can be advantageous, as it reduces the entropic penalty of binding to a receptor and can provide a more defined orientation for optimal interaction. nih.gov In the development of P2Y14R antagonists, bridged piperidine analogues were synthesized based on a phenyl-piperidine core. These modifications were intended to lower lipophilicity and provide a more rigid structure to aid in computational modeling of receptor-ligand interactions. nih.gov Such bridged molecules can display greater aqueous solubility and lower lipophilicity due to their increased three-dimensionality and basicity. nih.gov

The length and nature of linker chains connecting different parts of the molecule are also critical. In studies of V-ATPase inhibitors, derivatives were synthesized with one-to-three carbon spacers linking a core scaffold to an oxygen or nitrogen atom. These linkers modulated the potency and selectivity of the compounds. researchgate.net Similarly, the optimal length of a linker between a benzodioxazole (B13963649) ring and a heterocyclic ring for MAO-B inhibitory activity was found to be 2-5 conjugated carbon atoms. acs.org

Development of Pharmacophore Models for Targeted Interactions

Pharmacophore modeling is a crucial computational strategy in drug discovery, utilized to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, pharmacophore models have been instrumental in elucidating the key structural requirements for binding to various receptors, particularly sigma (σ) receptors, and in guiding the design of new, potent, and selective ligands.

Early pharmacophore models for sigma 1 receptor (S1R) ligands, a common target for piperidine-based compounds, proposed a fundamental architecture consisting of two hydrophobic pockets connected by a central basic core, typically a positive ionizable group. nih.gov This model suggests that potent and selective S1R ligands are characterized by an optimal distance between a primary and a secondary hydrophobic site. nih.gov In many derivatives, the piperidine nitrogen atom serves as the positive ionizable functionality, satisfying this core requirement. nih.gov

Subsequent research, leveraging the crystal structure of the σ1R, has led to the development of more refined and validated pharmacophore models. These newer models provide a more detailed understanding of the ligand-receptor interactions. For instance, a model derived from the 5HK1 crystal structure identifies key interaction points within the receptor's binding site. nih.gov This structure-based pharmacophore model typically consists of one positive ionizable (PI) feature and several hydrophobic (HYD) features, along with excluded volumes to define the steric boundaries of the binding pocket. nih.gov

The development and validation of these models often involve screening large chemical databases. A comparative analysis of various σ1R pharmacophore models against a dataset of over 25,000 compounds demonstrated that models incorporating information from the receptor's crystal structure have superior predictive power in distinguishing active from inactive compounds. nih.gov The performance of these models is often evaluated using metrics such as Hit Rate, sensitivity, specificity, and the Receiver Operating Characteristic (ROC) curve. nih.gov

A comparison of prominent pharmacophore models for σ1R ligands highlights the evolution and consensus on the key features required for binding.

Table 1: Comparison of Key Features in Sigma 1 Receptor (S1R) Pharmacophore Models

Pharmacophore Model Key Features Reference
Glennon-Ph Two hydrophobic sites linked by a central basic core. nih.gov
Langer-Ph One Positive Ionizable (PI) feature and four Hydrophobic (HYD) features. nih.gov
5HK1-Ph.A One Positive Ionizable (PI) feature, three Hydrophobic (HYD) features, and twenty-one Excluded Volumes. nih.gov
5HK1-Ph.B A manually edited version of 5HK1-Ph.A, resulting from the fusion of two hydrophobic features. nih.gov

In practical application, these models guide the interpretation of docking studies. For example, computational analyses show that piperidine-based S1R ligands often assume a linear arrangement within the binding site. nih.gov In this orientation, the piperidine nitrogen establishes the key positive ionizable interaction, while aromatic moieties, such as a 4-phenylpiperazine tail or a benzyl (B1604629) group, effectively occupy the primary and secondary hydrophobic pockets defined by the pharmacophore model. nih.gov The refinement of pharmacophoric models, often through the synthesis and testing of new derivatives, is a continuous process that enhances their predictive accuracy, aiding in the future design of high-affinity ligands. nih.gov

Mechanistic Research on Biological Interactions of 1 4 Piperidin 1 Yl Phenyl Piperidine Analogues

Receptor Binding and Ligand Affinity Studies

The versatility of the 1-[4-(piperidin-1-yl)phenyl]piperidine scaffold and its analogues has prompted extensive investigation into their interactions with a wide array of biological targets. Mechanistic research, particularly through receptor binding and ligand affinity studies, has elucidated the specific molecular interactions that underpin the pharmacological profiles of these compounds. This section details the binding characteristics of these analogues at various key receptors and transporters within the central nervous system.

Interaction with Neurotransmitter Receptors (e.g., Alpha-1 Adrenergic, Sigma-1)

Analogues of this compound have demonstrated significant affinity for both alpha-1 adrenergic and sigma-1 receptors, highlighting their potential as modulators of these important signaling systems.

Alpha-1 Adrenergic Receptors

The α1-adrenergic receptors (α1-AR), which include the α1A, α1B, and α1D subtypes, are G protein-coupled receptors that play a crucial role in regulating physiological responses to norepinephrine (B1679862) and epinephrine. nih.gov Research has identified several piperidine-based compounds as potent ligands for these receptors. For instance, a series of new 4-phenylpiperidine-2,6-diones were designed as ligands for α1-AR subtypes, with some compounds displaying affinities in the nanomolar range. nih.gov One notable derivative, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione, showed a high affinity for the α1A-AR subtype with a pKi value of 8.74 and demonstrated 10-fold selectivity over the other two subtypes. nih.gov Functional assays confirmed that these compounds act as antagonists, blocking norepinephrine-induced stimulation of inositol (B14025) phospholipid hydrolysis. nih.gov Similarly, the 4-oxospiro[benzopyran-2,4'-piperidine] ring system has been identified in a class of potent and selective alpha 1a-receptor subtype adrenergic antagonists, with some agents having affinities under 1 nM. polimi.it

Sigma-1 (σ1) Receptors

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of CNS disorders. acs.org The piperidine (B6355638) scaffold is a common feature in many high-affinity σ1 receptor ligands. nih.gov A screening of piperidine/piperazine-based compounds led to the discovery of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, which exhibited a high affinity for the σ1 receptor with a Ki value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM). nih.gov Functional studies revealed this compound to be a σ1 receptor agonist. nih.gov Further research into a series of 3- and 4-hydroxypiperidine (B117109) compounds identified a trifluoromethyl indazole analogue as a highly potent σ1 modulator with a Ki of 0.7 nM and excellent selectivity over the D4 dopamine (B1211576) receptor. acs.org Another well-studied ligand, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), has been shown to act as an agonist at the σ1 receptor, modulating NMDA-evoked nitric oxide production. mdpi.com

Table 1: Binding Affinities of Piperidine Analogues at Alpha-1 Adrenergic and Sigma-1 Receptors This table is interactive. You can sort and filter the data.

Compound Name Receptor Target Binding Affinity Activity
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione α1A-Adrenergic pKi = 8.74 Antagonist
4-Oxospiro[benzopyran-2,4'-piperidines] α1A-Adrenergic < 1 nM Antagonist
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone Sigma-1 Ki = 3.2 nM Agonist
Trifluoromethyl indazole piperidine analogue Sigma-1 Ki = 0.7 nM Modulator
4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) Sigma-1 Not Specified Agonist

Opioid Receptor Modulation in Research Models

The 4-phenylpiperidine (B165713) scaffold is a classic structural motif in medicinal chemistry, recognized for its role in compounds with morphine-like activity. wikipedia.org Research has focused on developing analogues that can modulate opioid receptors, particularly the mu (μ) and delta (δ) opioid receptors, to achieve desired therapeutic effects while potentially mitigating side effects like tolerance and dependence. nih.gov

Studies have described a series of 4-substituted piperidine and piperazine (B1678402) compounds that display a favorable balance between binding affinity at the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). nih.gov Several of these analogues showed improved potency at the MOR compared to morphine and acted as DOR antagonists. nih.gov Loperamide analogues based on the 4-phenylpiperidine scaffold have been designed and synthesized, showing excellent agonistic activity towards the human μ-opioid receptor. nih.govmdpi.com

Conversely, research into N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that these compounds consistently act as opioid receptor antagonists at both μ and kappa (κ) receptors, and for most, at the δ receptor as well. acs.org This antagonist profile was found to be independent of the type of N-substituent, suggesting the core structure is key to its antagonist properties. acs.org The antidepressant-like effects of some novel piperidine derivatives have also been linked to the opioidergic system, as their effects were reversed by pretreatment with the opioid antagonist naloxone. anadolu.edu.tr

Table 2: Opioid Receptor Activity of Piperidine Analogues This table is interactive. You can sort and filter the data.

Compound Class Receptor Target(s) Observed Activity
4-Substituted piperidine/piperazine analogues μ-opioid, δ-opioid MOR Agonist / DOR Antagonist
Loperamide analogues (4-phenylpiperidine scaffold) μ-opioid Agonist
N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines μ-opioid, κ-opioid, δ-opioid Antagonist

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonism of this receptor is a therapeutic strategy for various neurological disorders. The piperidine moiety has been identified as a critical structural element for dual H3/σ1 receptor activity. polimi.itacs.org

Research has demonstrated that replacing a piperazine scaffold with a piperidine ring in a series of guanidine (B92328) derivatives can maintain potent H3 receptor antagonist activity. nih.gov For example, one such piperidine analogue demonstrated a pA2 value of 8.35 in a functional assay on guinea-pig jejunum, indicating high antagonist potency. nih.gov Radioligand binding studies confirmed the affinity of these derivatives for the human H3 receptor, with pKi values in the range of 6.56–6.84. nih.gov Further studies have identified piperidine-based compounds as high-affinity H3 and σ1 receptor antagonists, with some exhibiting promising antinociceptive activity in preclinical models. nih.govacs.org

Table 3: Histamine H3 Receptor Antagonist Activity of Piperidine Analogues This table is interactive. You can sort and filter the data.

Compound Class/Analogue Assay Binding/Potency Value
1-substituted-butyl-guanidine piperidine analogue Functional (pA2) 8.35
1-substituted-butyl-guanidine piperidine analogue Binding (pKi) 6.84
Piperidine-based dual H3/σ1 ligands (e.g., KSK68) Binding (Ki) hH3R Ki = 2.7 nM

NMDA Receptor Antagonism (NR2B selective)

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and memory function. Overactivation of these receptors is linked to excitotoxic neuronal injury. The NR2B subunit is of particular interest as a therapeutic target. Antagonists at the NR1a/2B subtype are often small molecules featuring a 4-benzyl- or 4-phenylpiperidine core. researchgate.net

Research has successfully developed highly potent and selective NR1/2B subtype antagonists from this chemical class. nih.gov 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent antagonist of the NR1A/2B subtype. nih.gov Studies on N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidines also yielded high-potency antagonists at the NR1a/2B subtype, with one compound showing an IC50 value of 0.022 μM. researchgate.net These compounds were found to be over 1000 times more potent at the NR1a/2B subtype compared to the NR1a/2A or NR1a/2C subtypes, demonstrating remarkable selectivity. researchgate.net

Table 4: NMDA Receptor (NR2B Selective) Antagonist Activity of Piperidine Analogues This table is interactive. You can sort and filter the data.

Compound Class/Analogue Receptor Subtype Potency (IC50)
N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine (Compound 21) NR1a/2B 0.022 µM
N-(ω-phenylalkyl)-substituted 4-(4-hydroxybenzyl)piperidine (Compound 33) NR1a/2B 0.059 µM
4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine NR1A/2B Potent Antagonist

Serotonin (B10506) Transporter (SERT) Inhibition

The serotonin transporter (SERT) is a primary target for many antidepressant medications, which act by inhibiting serotonin reuptake. The piperidine scaffold is a key component of several selective serotonin reuptake inhibitors (SSRIs), such as paroxetine. wikipedia.org

Investigations into 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have revealed high-affinity binding at SERT. nih.gov The inhibition constant (Ki) values for these compounds ranged from 2 to 400 nM, which is in the same order of magnitude as the established antidepressant fluoxetine. nih.gov These compounds showed very weak affinity for 5-HT1A receptors and alpha2-adrenoceptors, indicating a selective profile for SERT. nih.gov Other research efforts have focused on designing dual-target inhibitors that hit both acetylcholinesterase (AChE) and SERT for potential use in Alzheimer's disease, which often has comorbid depression. mdpi.com While designing such promiscuous ligands has proven challenging, certain 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives have shown interesting polypharmacological profiles with activity at SERT. mdpi.com

Table 5: Serotonin Transporter (SERT) Inhibition by Piperidine Analogues This table is interactive. You can sort and filter the data.

Compound Class/Analogue Binding Affinity (Ki)
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives 2 - 400 nM
1-Benzoylpiperidine derivative (Compound 21) Good activity at SERT

Cannabinoid Receptor 1 (CB1) Inverse Agonism

The cannabinoid receptor 1 (CB1) is highly expressed in the central nervous system and is involved in regulating appetite, metabolism, and pain. nih.gov While CB1 agonists have therapeutic uses, inverse agonists have been explored for treating obesity and metabolic disorders. However, first-generation, centrally-acting inverse agonists were associated with significant psychiatric side effects. nih.govresearchgate.net

Current research efforts are focused on developing peripherally restricted CB1 inverse agonists to avoid these CNS effects. nih.govinversago.com The piperidine ring is a feature of some of these novel compounds. For example, functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines have been developed as potent inverse agonists of the human CB1 receptor with exceptional selectivity over the CB2 receptor. nih.gov A new CB1 inverse agonist from the class of benzhydryl piperazine analogs, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), was found to bind to CB1 with a Ki value of 220 nM. nih.gov Functional assays confirmed its inverse agonist behavior by its ability to antagonize the basal G protein coupling activity of the CB1 receptor. nih.gov

Table 6: Cannabinoid Receptor 1 (CB1) Activity of Piperidine/Piperazine Analogues This table is interactive. You can sort and filter the data.

Compound Class/Analogue Activity Binding Affinity (Ki)
6-(Piperidin-1-yl)-8,9-diphenyl purines Inverse Agonist Potent
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229) Inverse Agonist 220 nM

P2Y14 Receptor Antagonism

Analogues of this compound have been investigated as antagonists of the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes. nih.gov One of the well-studied antagonists is 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN). nih.gov The exploration of its analogues has provided insights into the structure-activity relationship for P2Y14 receptor antagonism.

Various modifications to the core structure of PPTN have been made to enhance affinity and drug-like properties. For instance, the piperidine moiety has been rigidified through the introduction of bridging moieties, leading to the development of 2-azanorbornane, nortropane, and isoquinuclidine derivatives that maintain affinity for the human P2Y14 receptor. nih.gov Notably, the (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity than its corresponding enantiomer. nih.gov

Further studies have explored the replacement of the zwitterionic character of some antagonists by incorporating uncharged piperidine bioisosteres. nih.gov Computational methods have guided the selection of substituents on the central phenyl and terminal piperidine moieties to optimize receptor affinity. nih.gov These studies have led to the identification of piperidine amides and other congeners that maintain moderate affinity for the P2Y14 receptor. nih.gov

Table 1: P2Y14 Receptor Antagonism by this compound Analogues

Compound Modification Receptor Affinity (IC50, nM)
PPTN (1a) Parent Compound High affinity
N-acetyl derivative (1b) N-acetylation of piperidine Potent
Isoquinuclidine analogue (34) Bridged piperidine 15.6
Isonortropanol analogue (30) Bridged piperidine with hydroxyl group 21.3
(S,S,S) 2-azanorbornane enantiomer (15) Bridged piperidine Higher than PPTN

Enzyme Inhibition Studies

Inhibition of Inflammasome Components (e.g., NLRP3 ATPase Activity)

Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. mdpi.comresearchgate.net The inhibitory activity of these compounds is, in part, attributed to their ability to directly target the ATPase activity of the NLRP3 enzyme. mdpi.com

A pharmacophore-hybridization strategy, combining elements from known NLRP3 binders, has been employed to design and synthesize a series of benzo[d]imidazole-2-one derivatives. nih.gov In vitro screening of these compounds has demonstrated their capacity to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in human macrophages. mdpi.com Selected compounds from this series exhibited concentration-dependent inhibition of the ATPase activity of human recombinant NLRP3. researchgate.net

Table 2: Inhibition of NLRP3 ATPase Activity by 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Analogues

Compound Modification NLRP3 ATPase Inhibition
Compound 9 Specific benzo[d]imidazole-2-one derivative Concentration-dependent inhibition
Compound 13 Specific benzo[d]imidazole-2-one derivative Concentration-dependent inhibition
Compound 18 Specific benzo[d]imidazole-2-one derivative Concentration-dependent inhibition

Inhibition of Dihydrofolate Reductase (DHFR)

A series of 4-piperidine-based thiosemicarbazones have been synthesized and evaluated for their inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. researchgate.netnih.gov These compounds exhibited potent inhibition of the DHFR enzyme, with IC50 values in the micromolar range. nih.gov

The structure-activity relationship studies of these thiosemicarbazone derivatives have provided insights into the structural requirements for DHFR inhibition. researchgate.net In silico molecular docking analyses have been used to predict the binding affinity and interaction patterns of these compounds with the active site of DHFR, complementing the in vitro biochemical assays. nih.gov

Table 3: DHFR Inhibition by 4-Piperidine-Based Thiosemicarbazones

Compound Series General Structure Range of IC50 Values (µM)
5(a-s) 4-piperidine-based thiosemicarbazones 13.70 ± 0.25 to 47.30 ± 0.86

Inhibition of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)

Analogues of this compound have been developed as potent and selective inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3). nih.gov This enzyme is implicated in the development of various cancers due to its role in steroid hormone metabolism. nih.gov A series of N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-1-sulfonamides has been described as non-carboxylate inhibitors of AKR1C3 with low nanomolar potency. researchgate.net

Structure-activity relationship studies have revealed that the sulfonamide group is critical for the inhibitory activity. nih.gov Modifications to the pyrrolidinone ring, such as altering its position or electronic nature, were found to significantly reduce the compound's potency. nih.gov Similarly, changes in the size or polarity of the piperidine ring also diminished the inhibitory activity. nih.gov

Table 4: AKR1C3 Inhibition by (Piperidinosulfonamidophenyl)pyrrolidin-2-ones

Compound Potency Selectivity
SN33638 IC50 = 13 nM >300-fold selective for AKR1C3 over other AKR1C isoforms

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Various derivatives containing a piperidine moiety have been synthesized and evaluated for their ability to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-AChE activity. nih.gov

Structure-activity relationship studies indicated that introducing a bulky moiety at the para position of the benzamide (B126) group led to a substantial increase in activity. nih.gov Furthermore, the introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide dramatically enhanced the inhibitory potency. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 value in the nanomolar range and high selectivity for AChE over BuChE. nih.gov Other studies on piperidinone derivatives have also identified compounds with dual inhibitory activity against both AChE and BuChE. researchgate.net

Table 5: Cholinesterase Inhibition by Piperidine Derivatives

Compound Target Enzyme IC50 Selectivity (AChE/BuChE)
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) AChE 0.56 nM 18,000
(1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) (1d) AChE 12.55 µM Selective for AChE
(1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) (1g) BuChE 17.28 µM Dual inhibitor

Cellulose (B213188) Biosynthesis Inhibition

A novel cellulose biosynthesis inhibitor (CBI), designated P4B, has been identified, which is chemically described as 2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one. nih.govnih.gov This compound was discovered through a chemical screen for inhibitors of Arabidopsis seedling growth. nih.gov

The inhibitory action of P4B on cellulose synthesis was confirmed by a significant reduction in the cellulose content of seedlings treated with the compound. nih.gov Further mechanistic studies revealed that P4B treatment leads to a decrease in the density of cellulose synthase complexes (CSCs) in the plasma membrane by inhibiting their exocytosis, without causing an accumulation of CSCs in associated compartments. nih.govnih.gov

Table 6: Cellulose Biosynthesis Inhibition by P4B

Compound Mechanism of Action Effect on Seedling Growth
P4B (2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one) Inhibits delivery of cellulose synthase complexes to the plasma membrane Inhibits hypocotyl and root growth (IC50 of 20 µM)

mTOR and PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. researchgate.net Its dysregulation is a frequent occurrence in human cancers, making it a prime target for anticancer drug development. researchgate.net Analogues of this compound, particularly those incorporating piperidine and piperazine moieties, have been a focus of research for dual PI3K/mTOR inhibitors. These dual inhibitors are designed to suppress the pathway more effectively and circumvent feedback loops that can arise when targeting only a single kinase in the pathway. nih.govnih.gov

Research has led to the development of various heterocyclic compounds that show potent inhibition of both PI3K and mTOR. For instance, tricyclic imidazo (B10784944) nih.govnih.govnaphthyridine derivatives have been optimized to yield potent and selective dual inhibitors. nih.gov Structure-based drug design has enabled the creation of molecules like PF-04979064, which demonstrates strong inhibitory activity against both PI3K and mTOR kinases. nih.gov Similarly, other studies have identified piperazine derivatives that effectively inhibit cancer cell proliferation by targeting multiple signaling pathways, including the PI3K/AKT cascade. e-century.us One such piperazine derivative, C505, was found to severely reduce AKT phosphorylation, suggesting it is an effective inhibitor of the PI3K/AKT pathway. e-century.us The development of these inhibitors often involves modifying core structures to enhance potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Table 1: In Vitro Activity of Selected PI3K/mTOR Inhibitor Analogues
CompoundTargetActivity (IC50/Ki)Cell LineCellular Potency (IC50)
PF-04979064 Analogue (1)PI3KαKi = 1.41 nMBT20144 nM
PF-04979064 Analogue (1)mTORKi = 4.51 nM
Omipalisib (GSK2126458)PI3KαKi = 0.019 nMVariousData not specified
Omipalisib (GSK2126458)mTORC1/2Ki = 0.18/0.3 nM
Compound 22c (quinoline core)PI3KαIC50 = 0.22 nMHCT-11620 nM
Compound 22c (quinoline core)mTORIC50 = 23 nM

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, primarily in glucocorticoid target tissues like the liver and adipose tissue. mdpi.com Elevated cortisol levels are associated with metabolic syndrome and type 2 diabetes, making 11β-HSD1 a significant therapeutic target. nih.gov Piperidine derivatives, including amide and urea (B33335) analogues, have been identified as potent inhibitors of this enzyme. nih.govnih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize these piperidine-based inhibitors. For example, research into piperidine urea derivatives led to the identification of compounds that were efficacious in diabetic ob/ob mouse models, reducing blood glucose levels. nih.gov Similarly, modifications of piperidine amide compounds have yielded potent inhibitors of human 11β-HSD1. nih.gov These studies underscore the potential of the piperidine scaffold in designing selective inhibitors for metabolic diseases. mdpi.comresearchgate.net

Table 2: Inhibition of 11β-HSD1 by Piperidine Analogues
Compound ClassExample CompoundIn Vitro Activity (IC50)In Vivo ModelObserved Effect
Piperidine Urea Derivative10cData not specifiedDiabetic ob/ob miceReduced fasting and non-fasting blood glucose
Piperazine SulfonamideData not specifiedData not specifiedRat cortisone-induced hyperinsulinemiaEfficacious
KR-67500KR-67500Data not specifiedDIO-C57BL/6 mice80-90% inhibition in liver; 80% in adipose tissue

Cellular Pathway Modulation in Research Models

Anti-inflammatory Response Modulation (e.g., TNF-alpha inhibition)

Analogues based on the phenylpiperidine nucleus have demonstrated significant anti-inflammatory properties. nih.gov Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. mdpi.combiointerfaceresearch.com The inhibition of TNF-α production or activity is a validated strategy for treating these conditions. While direct data on this compound is limited, related structures have been investigated for their ability to modulate inflammatory responses.

Studies on phenylpiperidine derivatives have reported anti-inflammatory activity comparable to that of established agents like phenylbutazone (B1037) in assays such as the rat paw carrageenan test. nih.govacs.org This test measures a compound's ability to reduce acute inflammation. The activity of compounds like 4-piperidino-beta-methylphenethylamine highlights the potential of the phenylpiperidine scaffold in developing new anti-inflammatory agents. nih.gov While these studies establish a general anti-inflammatory effect, further research is needed to elucidate the specific mechanisms, such as direct TNF-α inhibition, for this class of compounds.

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The piperidine scaffold is a common feature in molecules exhibiting a broad spectrum of antimicrobial activities. biomedpharmajournal.org Analogues have been synthesized and tested against various bacterial, fungal, and viral pathogens.

Antibacterial and Antifungal Activity: Piperidin-4-one derivatives have shown notable antibacterial and antifungal properties. biomedpharmajournal.org For instance, certain thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant in vitro activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and various fungal species. biomedpharmajournal.org Other studies on N-phenylpiperazine derivatives found that specific substitutions could confer activity against E. coli and Candida albicans, although they were largely inactive against S. aureus. researchgate.net The antimicrobial potential is highly dependent on the specific chemical modifications to the core piperidine or piperazine structure. academicjournals.orgbiointerfaceresearch.com

Antiviral Activity: Research has also explored piperidine derivatives for their antiviral capabilities. A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed as potent agents against HIV. nih.gov One compound from this series, FZJ05, also displayed significant potency against the influenza A/H1N1 virus. nih.gov More recently, with the emergence of new viral threats, research has expanded to other viruses. For example, 1,2,4-trisubstituted piperazine derivatives have been designed as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), showing potent antiviral activity against various coronaviruses. acs.org

Table 3: Antimicrobial Activity of Selected Piperidine/Piperazine Analogues
Compound/Analogue ClassOrganismActivity MetricResult
FZJ13 (Purine derivative)HIV-1EC50Comparable to 3TC
FZJ05 (Purine derivative)Influenza A/H1N1EC50Lower than ribavirin
GC-55 (Piperazine derivative)SARS-CoV-2EC500.54 ± 0.10 μM
GC-78-HCl (Piperazine derivative)SARS-CoV-2EC500.40 μM
Compound 6d (Phenylpiperazine)Escherichia coliMIC195.3 μg/mL
Compound 8e (Phenylpiperazine)Candida albicansMIC97.7 μg/mL

Antiproliferative Research in Cancer Cell Lines

The cytotoxic and antiproliferative effects of piperidine and piperazine derivatives against various cancer cell lines are well-documented. nih.gov These compounds have been investigated for their potential to inhibit the growth of tumors in breast, prostate, colon, and other cancers. nih.govmdpi.com

Novel piperidine derivatives have been shown to possess powerful anticancer activity. For example, compound 17a, a piperidine derivative, exhibited an IC50 value of 0.81 µM against prostate cancer (PC3) cells and was found to inhibit tubulin polymerization. tandfonline.comtandfonline.com Another study on 1-benzhydrylpiperazine (B193184) derivatives demonstrated that several compounds had interesting growth inhibitory effects against MCF-7 (breast), HepG-2 (liver), HeLa (cervix), and HT-29 (colon) cancer cell lines. nih.gov The antiproliferative mechanism often involves the disruption of key cellular processes like cell cycle progression. nih.gov For instance, certain quinoxalinyl–piperazine derivatives were identified as G2/M-specific cell cycle inhibitors. mdpi.com

Table 4: Antiproliferative Activity of Piperidine Analogues in Cancer Cell Lines
Compound/Analogue ClassCancer Cell LineActivity MetricResult (IC50/GI50)
Compound 17aPC3 (Prostate)IC500.81 µM
MGC803 (Gastric)IC501.09 µM
MCF7 (Breast)IC501.30 µM
Piperazine Derivative (C505)K562 (Leukemia)GI500.06-0.16 µM
Compound 4 (Spiroimidazolidine)SW480 (Colon)IC501.1 ± 0.2 µM

Apoptosis Induction in Research Models

A key mechanism for the anticancer activity of many piperidine analogues is the induction of apoptosis, or programmed cell death. nih.gov Inducing apoptosis in malignant cells is a primary goal of cancer chemotherapy. nih.gov

Research has shown that various piperidine derivatives can trigger apoptosis through multiple cellular pathways. nih.gov For example, two novel piperidone compounds, 2608 and 2610, were found to induce apoptosis in lymphoma and colon cancer cell lines by causing an accumulation of reactive oxygen species (ROS), mitochondrial membrane depolarization, and the activation of caspases-3/7, which are key executioners of apoptosis. nih.gov This points to the involvement of the intrinsic apoptotic pathway. nih.gov Further evidence of apoptosis induction includes DNA fragmentation, which can be observed as an increase in the sub-G0/G1 cell population during cell cycle analysis. nih.gov Mechanistic studies on other piperidine derivatives have confirmed their ability to induce apoptosis by inhibiting tubulin polymerization or suppressing anti-apoptotic proteins like Bcl-2. mdpi.comtandfonline.com

Table 5: Mechanistic Findings on Apoptosis Induction by Piperidine Analogues
Compound/AnalogueCell LineApoptotic Mechanism
Compound 17aPC3 (Prostate)Inhibition of tubulin polymerization, induction of apoptosis
Piperidones 2608 & 2610CEM (Lymphoma), COLO 205 (Colon)ROS accumulation, mitochondrial depolarization, caspase-3/7 activation
Piperazine Derivative (C505)K562 (Leukemia)Caspase-dependent apoptosis (Caspase-8 and -3 activation)
Quinoxalinyl–piperazine DerivativeVariousInhibition of anti-apoptotic Bcl-2 protein, G2/M cell cycle arrest

Other In Vivo (Animal Model) Studies for Mechanism Understanding

To elucidate the mechanisms of action of this compound analogues, various studies have been conducted using animal models. These in vivo investigations provide critical insights into the physiological and behavioral effects of these compounds, helping to understand their interactions with biological systems. Research has explored the effects of these analogues on the central nervous system, including their influence on neurotransmitter levels, their potential as dopamine stabilizers, and their activity at opioid receptors.

Effects on Central Nervous System Neurotransmitters

Studies on piperidine analogues of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines, which act as histamine H3 receptor antagonists, have been conducted in rats to observe their effects on brain neurochemistry. In one study, specific compounds were administered parenterally for five days. While these compounds did not affect brain histamine or noradrenaline concentrations, significant changes were observed in serotonin and dopamine levels. nih.gov For instance, compound 1a was found to significantly lower serotonin concentrations, and compound 1c led to a notable reduction in dopamine concentrations. nih.gov These findings suggest that the mechanism of action of these analogues involves the modulation of key neurotransmitter systems beyond the histamine system.

CompoundAnimal ModelObserved Effect on Brain NeurotransmittersReference
Analogue 1aRatSignificantly reduced serotonin concentration nih.gov
Analogue 1cRatSignificantly reduced dopamine concentration nih.gov
Analogues 1a, 1c, 1dRatNo influence on histamine or noradrenaline concentrations nih.gov

Dopaminergic System Modulation

The interaction of 4-phenylpiperidine derivatives with the dopamine system has been a key area of mechanistic investigation. The compound pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) has been studied in vivo for its unique "dopaminergic stabilizer" characteristics. nih.gov In rat models, the neurochemical effects of pridopidine were similar to those of dopamine D2 antagonists. It was shown to dose-dependently reduce locomotor hyperactivity. nih.gov However, unlike conventional D2 antagonists, it also increased spontaneous locomotor activity in habituated animals. This dual action suggests a state-dependent D2 antagonism that varies with local dopamine concentrations, highlighting a sophisticated mechanism for modulating dopaminergic neurotransmission. nih.gov

Opioid Receptor-Mediated Analgesia

The structural similarity of some piperidine derivatives to opioids like morphine and fentanyl has prompted in vivo studies to explore their analgesic potential and mechanism. tandfonline.comnih.gov A series of novel 4-amino methyl piperidine derivatives were evaluated for analgesic activity in animal models using the tail-flick and writhing tests. tandfonline.com One of the derivatives, HN58, demonstrated excellent analgesic activity, achieving 100% inhibition in the writhing test, indicating a potent mechanism for pain relief likely mediated by the µ-opioid receptor. tandfonline.com

Further studies in cats with structurally related phenylpiperidine opioids, such as alfentanil and sufentanil, investigated their anesthetic-sparing effects. These compounds were found to modestly reduce the minimum alveolar concentration (MAC) of isoflurane. uky.edu The administration of naltrexone, an opioid antagonist, completely reversed these effects, confirming that the observed analgesic and anesthetic-sparing properties are mechanistically linked to agonist activity at opioid receptors. uky.edu

Compound/Analogue ClassAnimal ModelTest MethodKey Mechanistic FindingReference
4-amino methyl piperidine derivative (HN58)Mouse/RatWrithing test, Tail-flick methodPotent analgesic activity, suggesting µ-opioid receptor agonism. tandfonline.com
Phenylpiperidine opioids (Alfentanil, Sufentanil)CatIsoflurane MAC reductionAnesthetic-sparing effect was reversed by the opioid antagonist naltrexone, confirming an opioid receptor-mediated mechanism. uky.edu

Applications of 1 4 Piperidin 1 Yl Phenyl Piperidine Derivatives As Chemical Probes and Research Tools

Utilization in Biochemical Assays for Target Interaction Studies

Derivatives of 1-[4-(piperidin-1-yl)phenyl]piperidine are extensively used in biochemical assays to characterize and quantify their interactions with biological targets, most notably sigma (σ) receptors. These assays are crucial for determining key pharmacological parameters such as binding affinity (Kᵢ), selectivity, and functional activity (agonist vs. antagonist).

Radioligand binding assays are a cornerstone technique in this field. In these experiments, a radiolabeled ligand with known affinity for the target receptor is incubated with a tissue preparation (e.g., brain homogenates) or cells expressing the receptor. rsc.org The ability of a novel, unlabeled derivative to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Kᵢ), a measure of its binding affinity. For instance, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which contain a related 4-phenylpiperidine (B165713) core, were evaluated for their affinity at σ₁ and σ₂ receptors using this method. nih.gov The unsubstituted parent compound displayed a high affinity and selectivity for σ₁ receptors with a Kᵢ value of 3.90 nM. nih.gov

Similarly, novel piperidine-based alkylacetamide derivatives were synthesized and evaluated for their binding affinity towards both σ₁ and σ₂ receptor subtypes, demonstrating the utility of this scaffold in generating ligands with mixed affinity profiles. nih.gov In another study, a screening campaign of piperidine (B6355638)/piperazine-based compounds identified a potent σ₁ receptor agonist with a Kᵢ value of 3.2 nM, comparable to the reference compound haloperidol (B65202). rsc.orgnih.gov Functional assays, such as those measuring the modulation of G-protein-coupled inwardly rectifying potassium (GIRK) channels or bioluminescence resonance energy transfer (BRET) assays that monitor receptor multimerization, are used to determine whether a ligand activates (agonism) or blocks (antagonism) the receptor's biological response. nih.govnih.gov

These biochemical assays provide essential data for establishing structure-activity relationships (SAR), guiding the rational design of more potent and selective research tools.

Table 1: Binding Affinities of Selected Piperidine Derivatives at Sigma Receptors

CompoundTarget ReceptorBinding Affinity (Kᵢ)Selectivity (σ₂/σ₁)Source
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)σ₁ Receptor3.2 nM>15 rsc.orgnih.gov
Haloperidol (Reference)σ₁ Receptor2.5 nMN/A rsc.orgnih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamide (1)σ₁ Receptor3.90 nM61.5 nih.gov
2-fluoro-substituted analogue (11)σ₁ Receptor3.56 nM187.4 nih.gov
Compound (±)-7σ₂ Receptor0.59 nM0.012 upenn.edu

This table is interactive. Click on headers to sort.

Development of Fluorescent Probes for Receptor Studies

The this compound scaffold is an excellent platform for the development of fluorescent probes, which are indispensable tools for visualizing and studying receptors in cells and tissues. By chemically linking a fluorophore (a fluorescent tag) to a high-affinity ligand derivative, researchers can directly observe receptor distribution, trafficking, and dynamics using techniques like fluorescence microscopy and flow cytometry.

A key challenge in developing these probes is to attach the fluorescent moiety without significantly impairing the ligand's binding affinity or selectivity. Researchers have successfully functionalized various piperidine-based sigma receptor ligands with fluorescent tags spanning the visible spectrum from green to red and even near-infrared. nih.gov For example, indole (B1671886) derivatives bearing a spiro[isobenzofuran-piperidine] portion, a structure related to the bipiperidine core, were functionalized with different fluorophores to create nanomolar-affinity fluorescent ligands for sigma receptors. nih.govacs.orguniba.it

These probes have been validated in a variety of fluorescence-based applications:

Flow Cytometry: To quantify receptor expression on the cell surface and perform competitive binding assays without the need for radioactivity. nih.govunito.it

Confocal and Live Cell Microscopy: To visualize the subcellular localization of receptors and monitor their movement in real-time within living cells, demonstrating specificity for the target receptor. nih.govuniba.it

Photolabeling: To covalently label receptors for identification and biochemical characterization. unito.it

One study reported the development of red-emitting fluorescent σ₂ ligands that were validated as powerful tools for studying σ₂ receptors. nih.gov Another effort produced fluorescent tracers for the σ₁ receptor by functionalizing known high-affinity ligands, which were then successfully used in flow cytometry and confocal microscopy to demonstrate their specific targeting. unito.it The development of these molecular imaging tools is critical for advancing the understanding of receptor biology in both normal physiological and disease states. celtarys.com

Use as Building Blocks for Complex Molecular Architectures

The this compound core is a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold that can be elaborated upon to build a wide array of complex molecules targeting different biological systems. ijnrd.orgthieme-connect.comnih.gov Its rigid conformation and the presence of nitrogen atoms that can be readily functionalized make it an ideal starting point for synthesizing libraries of compounds for drug discovery and chemical biology.

Chemists utilize the piperidine rings as anchor points to introduce various substituents and explore chemical space. researchgate.netthieme-connect.com This modular approach allows for the systematic modification of the molecule's properties, including:

Potency and Selectivity: By adding or modifying chemical groups that interact with specific amino acid residues in the target protein's binding pocket. thieme-connect.comthieme-connect.com

Physicochemical Properties: Adjusting features like solubility and lipophilicity to improve a molecule's suitability for biological experiments. thieme-connect.com

Pharmacokinetic Profile: Modifying the structure to influence how the molecule is absorbed, distributed, metabolized, and excreted in an organism. thieme-connect.comresearchgate.net

The piperidine scaffold is found in a vast number of pharmaceuticals, including antipsychotics, opioids, and selective serotonin (B10506) reuptake inhibitors. ijnrd.orgwikipedia.org In research, it has been used to construct dual-targeting ligands, where a single molecule is designed to interact with two different receptors, such as histamine (B1213489) H₃ and sigma-1 receptors, to achieve a unique pharmacological profile. acs.org Furthermore, recent advances in chemical synthesis have provided new, more efficient methods for creating complex piperidine derivatives, which is expected to accelerate the discovery of novel research tools and therapeutic candidates. news-medical.net

Contribution to Ligand-Protein Binding Mechanism Elucidation

Derivatives of this compound have been instrumental in elucidating the molecular mechanisms of ligand-protein interactions. By systematically altering the structure of these derivatives and measuring the resulting changes in binding affinity, researchers can map the key interactions that govern molecular recognition at the receptor's binding site. This process is known as generating a structure-activity relationship (SAR). nih.govchemrxiv.org

SAR studies have revealed critical features for high-affinity binding to sigma receptors. For example, the basic nitrogen of the piperidine ring is often essential, forming a key ionic interaction with an acidic amino acid residue, such as Asp106 or Glu172, in the receptor's binding pocket. chemrxiv.orgrsc.org Aromatic portions of the molecule frequently engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tryptophan within the binding site. chemrxiv.orgrsc.org

These experimental SAR data are often combined with computational methods like molecular docking and molecular dynamics simulations to create detailed, three-dimensional models of the ligand-receptor complex. rsc.orgtandfonline.comresearchgate.net

Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor, helping to visualize the key interactions. rsc.orgrsc.org

Molecular Dynamics: Simulates the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the role of specific amino acid residues. rsc.org

For example, computational studies of a potent σ₁ receptor ligand revealed the crucial amino acid residues involved in binding, providing a structural basis for its high affinity. rsc.org These integrated approaches, combining chemical synthesis, biochemical assays, and computational modeling, are essential for a deep understanding of ligand binding and for the rational design of next-generation chemical probes with improved properties. nih.govnih.govresearchgate.net

Compound Index

Future Directions and Emerging Research Avenues for 1 4 Piperidin 1 Yl Phenyl Piperidine Research

Exploration of Novel Synthetic Pathways for Stereocontrol and Efficiency

The piperidine (B6355638) ring is a prevalent motif in a vast number of natural products and pharmaceutical agents. rsc.org Consequently, the development of efficient and stereoselective synthetic routes to construct and functionalize this heterocyclic system remains a significant focus in organic chemistry. rsc.orgnih.govgoogle.comnih.gov For 1-[4-(piperidin-1-yl)phenyl]piperidine and its analogs, future synthetic efforts will likely concentrate on several key areas to improve efficiency, modularity, and stereochemical control.

One promising avenue is the continued development of catalytic C-N cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination has been instrumental in forming the C-N bonds that connect the piperidine rings to the central phenyl group. acs.orgrsc.orgrsc.org Future research will likely focus on developing more active and versatile catalyst systems that can operate under milder conditions, tolerate a wider range of functional groups, and enable the coupling of more challenging substrates. rsc.org This could lead to more efficient and environmentally friendly syntheses. A recent advancement in this area is a two-stage process that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling using nickel electrocatalysis, offering a streamlined and cost-effective method for creating complex piperidines. technologynetworks.com

Furthermore, multicomponent reactions (MCRs) present an attractive strategy for rapidly building molecular complexity from simple starting materials in a single step. nih.gov The development of novel MCRs that can assemble the core this compound scaffold or its precursors could significantly shorten synthetic sequences and facilitate the generation of diverse compound libraries for biological screening. nih.gov

Stereocontrol is another critical aspect, as the spatial arrangement of substituents on the piperidine rings can profoundly influence biological activity. google.com Future synthetic strategies will increasingly focus on asymmetric catalysis to introduce chirality with high enantioselectivity. acs.org This includes the use of chiral catalysts for reactions such as asymmetric hydrogenation of pyridine (B92270) precursors or enantioselective cyclization reactions to form the piperidine ring. nih.govacs.org For instance, Rh-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a method to access enantioenriched 3-substituted piperidines. acs.org Similarly, stereoselective three-component vinylogous Mannich-type reactions have been developed to produce multi-substituted chiral piperidines. rsc.org

The table below summarizes some emerging synthetic strategies applicable to piperidine-containing compounds.

Synthetic StrategyDescriptionPotential Advantages
Advanced C-N Cross-Coupling Development of novel palladium or other transition metal catalysts for more efficient and selective C-N bond formation. acs.orgrsc.orgrsc.orgMilder reaction conditions, broader substrate scope, improved yields, and greener processes. rsc.org
Asymmetric Catalysis Use of chiral catalysts to control the stereochemical outcome of reactions, leading to the synthesis of single enantiomers. acs.orgAccess to enantiopure compounds with potentially improved therapeutic indices. acs.org
Multicomponent Reactions (MCRs) Combining three or more reactants in a single operation to form a complex product, minimizing intermediate isolation steps. nih.govIncreased efficiency, reduced waste, and rapid generation of molecular diversity. nih.gov
Biocatalysis and Electrocatalysis Employing enzymes and electrochemical methods to achieve selective transformations under mild conditions. technologynetworks.comHigh selectivity, sustainability, and access to novel chemical space. technologynetworks.com
Flow Chemistry Performing reactions in continuous-flow reactors, allowing for precise control over reaction parameters.Enhanced safety, scalability, and reproducibility.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For this compound derivatives, advanced computational approaches will play a pivotal role in accelerating the discovery of new ligands with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. nih.govnih.gov By correlating the structural or physicochemical properties of a series of compounds with their biological activities, QSAR models can predict the activity of novel, unsynthesized analogs. nih.govnih.gov Future QSAR studies on this compound derivatives will likely employ more sophisticated machine learning algorithms and a wider range of molecular descriptors to build more accurate and predictive models. nih.gov These models can guide the design of new compounds with enhanced potency and selectivity.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its biological target. nih.govmdpi.com For this compound derivatives, docking studies can provide valuable insights into the key interactions with their target proteins, such as receptors or enzymes. nih.govrsc.orgrsc.org As the three-dimensional structures of more biological targets become available through techniques like X-ray crystallography and cryo-electron microscopy, the accuracy and utility of molecular docking will continue to increase. This will allow for more precise in silico screening of virtual compound libraries and the structure-based design of new ligands. nih.govresearchgate.netijper.org

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and energetic landscapes of binding. nih.gov MD simulations can complement static docking studies by providing a more realistic representation of the biological system. nih.gov For this compound derivatives, MD simulations can help to elucidate the mechanism of action at the atomic level and to predict the impact of structural modifications on binding affinity and efficacy. rsc.orgnih.gov

The following table highlights key computational approaches and their applications in the study of this compound derivatives.

Computational ApproachApplicationExpected Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of new derivatives based on their chemical structure. nih.govnih.govscispace.commdpi.comPrioritization of synthetic targets and design of more potent compounds.
Molecular Docking Predict the binding pose and affinity of ligands to their target proteins. nih.govmdpi.comnih.govIdentification of key binding interactions and rational design of new ligands. nih.govresearchgate.netijper.org
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-receptor complex over time. rsc.orgnih.govDeeper understanding of the binding mechanism and the effect of mutations. nih.gov
Pharmacophore Modeling Identify the essential 3D arrangement of chemical features required for biological activity.Design of novel scaffolds with similar biological activity.
Virtual Screening Computationally screen large libraries of compounds to identify potential hits.Rapid identification of promising lead compounds for further experimental testing.

Integration of Multi-Omics Data in Mechanistic Investigations

To gain a comprehensive understanding of the biological effects of this compound derivatives, future research will increasingly rely on the integration of multi-omics data. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a chemical perturbation.

By combining data from these different omics layers, researchers can construct detailed molecular networks and pathways that are modulated by this compound derivatives. This systems-level approach can help to identify novel biological targets, elucidate mechanisms of action, and discover biomarkers for predicting drug response. For example, transcriptomic analysis could reveal changes in gene expression patterns, while proteomic and metabolomic analyses could identify alterations in protein and metabolite levels, respectively.

The integration of multi-omics data will be particularly valuable for understanding the polypharmacology of this compound derivatives, where a single compound may interact with multiple targets. This holistic view will be crucial for developing safer and more effective therapeutic agents.

Development of Advanced Chemical Probes for Cellular and Molecular Research

Chemical probes are essential tools for studying the function of biological molecules in their native cellular environment. The development of advanced chemical probes based on the this compound scaffold will enable researchers to investigate the cellular and molecular biology of its targets with high precision.

Fluorescent probes are particularly powerful tools for visualizing the localization and dynamics of target molecules in living cells. rsc.orgnih.gov By attaching a fluorescent dye to a this compound derivative, researchers can create probes that can be used in a variety of fluorescence-based techniques, such as fluorescence microscopy and flow cytometry. nih.govacs.org The design of novel fluorescent probes with improved photophysical properties, such as brightness, photostability, and red-shifted emission spectra, will be a key focus of future research. nih.govacs.orgresearchgate.net

In addition to fluorescent probes, other types of chemical probes, such as photoaffinity probes and biotinylated probes , can also be developed. Photoaffinity probes can be used to covalently label and identify the direct binding partners of a compound, while biotinylated probes can be used for affinity purification of target proteins. The development of a diverse toolbox of chemical probes based on the this compound scaffold will be instrumental in advancing our understanding of its biological roles.

Chemical Probe TypeApplicationResearch Benefit
Fluorescent Probes Visualize the subcellular localization and dynamics of the target protein. rsc.orgnih.govnih.govacs.orgProvides spatial and temporal information about target engagement in living cells. nih.govacs.org
Photoaffinity Probes Covalently label and identify the direct binding targets of the compound.Enables target identification and validation in complex biological systems.
Biotinylated Probes Affinity-based purification of the target protein and its interacting partners.Facilitates the proteomic analysis of the target's interactome.
Radiolabeled Probes Quantify receptor density and occupancy in vitro and in vivo.Useful for pharmacokinetic and pharmacodynamic studies.

Exploration of New Biological Targets and Pathways beyond Current Understanding

While much of the research on this compound derivatives has focused on a limited number of biological targets, there is a vast and largely unexplored chemical space that could be leveraged to discover compounds with novel mechanisms of action. clinmedkaz.org Future research should aim to expand the biological scope of this chemical class by screening diverse libraries of derivatives against a wide range of biological targets and pathways. researchgate.netnih.govnih.govnih.govnih.govnih.gov

High-throughput screening (HTS) campaigns, coupled with phenotypic screening approaches, can be used to identify compounds with interesting biological activities without a priori knowledge of their molecular target. clinmedkaz.org Once a hit compound is identified, target deconvolution studies can be performed to elucidate its mechanism of action. This unbiased approach has the potential to uncover unexpected biological activities and to identify novel therapeutic targets. clinmedkaz.org

Furthermore, the unique structural features of the this compound scaffold can be exploited to design compounds that modulate challenging biological targets, such as protein-protein interactions or allosteric binding sites. The exploration of these new biological frontiers will be essential for unlocking the full therapeutic potential of this versatile chemical class.

Q & A

How can researchers optimize the synthesis of 1-[4-(Piperidin-1-yl)phenyl]piperidine to improve yield and purity?

Basic Research Question
Methodological Answer :

  • Reflux Conditions : Use solvent-free reflux with dimethylformamide dimethyl acetal (DMF-DMA) for 10 hours to synthesize intermediates like enaminones. This avoids side reactions associated with traditional solvents .
  • pH Control : Maintain pH 2–3 using hydrochloric acid during reaction steps to stabilize intermediates and prevent undesired protonation .
  • Catalyst Screening : Explore catalysts (e.g., Lewis acids) to accelerate coupling reactions between piperidine derivatives and aryl halides.

What advanced analytical techniques are recommended for characterizing this compound and its intermediates?

Basic Research Question
Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm regioselectivity in ring-opening reactions (e.g., with isatin derivatives) and verify substitution patterns .
  • HPLC-MS : Employ reverse-phase HPLC coupled with mass spectrometry to quantify impurities (e.g., hydroxylated byproducts) and assess purity (>98% threshold for pharmacological studies) .
  • Elemental Analysis : Validate empirical formulas of intermediates, particularly for nitrogen and halogen content in derivatives .

How should researchers design pharmacological evaluations to assess the anti-ulcer activity of piperidine derivatives?

Advanced Research Question
Methodological Answer :

  • LD50_{50} Determination : Apply the Karber method to establish acute toxicity profiles, ensuring dose ranges align with in vivo efficacy studies .
  • Histopathological Analysis : Use gastric tissue sections to evaluate mucosal damage reduction. Compare treated vs. control groups using standardized scoring systems (e.g., Lanza scores) .
  • Mechanistic Studies : Pair in vivo data with cyclooxygenase (COX) inhibition assays to correlate anti-ulcer activity with prostaglandin modulation.

What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?

Advanced Research Question
Methodological Answer :

  • Substituent Variation : Synthesize derivatives with electron-withdrawing groups (e.g., -Cl, -Br) at the para position to assess effects on receptor binding affinity .
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with histamine H1_1 receptors, focusing on piperidine ring orientation and aryl group positioning .
  • In Vitro Screening : Test analogs in histamine-induced contraction assays using isolated guinea pig ileum to validate computational predictions .

How can impurity profiling be systematically conducted for this compound in pharmaceutical contexts?

Advanced Research Question
Methodological Answer :

  • Reference Standards : Use certified impurities (e.g., hydroxylated derivatives like Terfenadone) as benchmarks for HPLC calibration .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products. Monitor via LC-MS .
  • Cross-Reactivity Assays : Test impurities in receptor-binding assays to rule out off-target effects, especially for analogs with structural similarity to known opioids .

What mechanistic insights can be gained from studying the entropy-controlled reactions of piperidine derivatives?

Advanced Research Question
Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Conduct reactions at varying temperatures (e.g., 25°C vs. 60°C) in aqueous methanol to isolate intermediates and determine dominant pathways .
  • Isotope Labeling : Use 15^{15}N-labeled piperidine to trace nucleophilic attack sites in reactions with electrophiles like isatin derivatives .
  • Computational Modeling : Calculate activation energies for ring-opening vs. ring-closing steps using density functional theory (DFT) .

How should researchers address contradictions in biological activity data across structurally similar piperidine derivatives?

Advanced Research Question
Methodological Answer :

  • Meta-Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases, such as inconsistent dosing regimens or assay protocols .
  • Orthogonal Assays : Confirm activity using multiple models (e.g., in vitro receptor binding and in vivo efficacy) to rule out assay-specific artifacts .
  • Crystallography : Resolve X-ray structures of ligand-receptor complexes to explain divergent activity trends among analogs .

What in silico approaches are recommended for predicting the metabolic stability of this compound?

Advanced Research Question
Methodological Answer :

  • CYP450 Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperidine nitrogen) for oxidative metabolism .
  • Metabolite Identification : Simulate phase I/II metabolism with tools like Meteor Nexus, prioritizing hydroxylation and glucuronidation pathways .
  • QSAR Modeling : Train models on existing pharmacokinetic data for piperidine-based drugs to estimate half-life and clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.